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Compound of Interest

Compound Name: N-(3-Methoxyphenyl)acetamide

Cat. No.: B186980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural, physical, and spectroscopic

properties of ortho-, meta-, and para-methoxyphenyl acetamide. The positional isomerism of

the methoxy group on the phenyl ring significantly influences the physicochemical

characteristics and potential biological activities of these compounds. This document

summarizes key experimental data to facilitate research and development involving these

acetamide derivatives.

Structural and Physicochemical Properties
The ortho-, meta-, and para-isomers of methoxyphenyl acetamide share the same molecular

formula (C₉H₁₁NO₂) and molecular weight (165.19 g/mol ), yet their distinct structural

arrangements lead to notable differences in their physical properties. These differences are

primarily due to variations in intermolecular forces, such as hydrogen bonding and van der

Waals interactions, which are influenced by the position of the methoxy group relative to the

acetamide substituent.

A summary of the key physicochemical properties is presented in the table below.
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Property
Ortho-
Methoxyphenyl
Acetamide

Meta-
Methoxyphenyl
Acetamide

Para-
Methoxyphenyl
Acetamide

Melting Point (°C) 87-90[1]

Not explicitly found,

related derivative has

m.p. 220[2]

128-132[3]

Solubility Soluble in DMSO[4][5]
Data not readily

available

Slightly soluble in

water, chloroform, and

methanol[6]. Soluble

in alcohol, dilute

acids, and alkalis[7].

Appearance Colorless solid[1]

Pale yellow crystalline

solid (for a related

derivative)[2]

Light beige or light

purple crystalline

powder[6]

Spectroscopic Analysis
Spectroscopic data provides detailed insights into the molecular structure of each isomer. The

following sections summarize the characteristic ¹H NMR, ¹³C NMR, and IR spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in ¹H NMR spectra are indicative of the electronic environment of the

protons. The position of the methoxy group influences the shielding and deshielding of the

aromatic protons.
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Isomer Key ¹H NMR Signals (ppm)

Ortho
δ 8.35 (s, 1H, NH), 7.80-6.85 (m, 4H, Ar-H),

3.85 (s, 3H, OCH₃), 2.18 (s, 3H, COCH₃)[8]

Meta
δ 10.25 (s, 1H, NH), 6.96 (m, 4H, Ar-H), 3.86 (s,

3H, OCH₃), 2.42 (s, 3H, CH₃)[1]

Para

δ 9.8 (s, 1H, NH), 7.45 (d, 2H, Ar-H), 6.85 (d,

2H, Ar-H), 3.75 (s, 3H, OCH₃), 2.0 (s, 3H,

COCH₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra reveal the number of unique carbon environments in each molecule.

Isomer Key ¹³C NMR Signals (ppm)

Ortho
δ 164 (C=O), 149, 127, 125, 121, 120, 110 (Ar-

C), 56 (OCH₃), 43 (CH₂)[9]

Meta
δ 171.1 (C=O), 153.2, 126.3, 124.1, 121.9,

121.6, 113.4 (Ar-C), 56.8 (OCH₃), 22.9 (CH₃)[1]

Para
δ 168.0 (C=O), 155.5, 132.0, 121.0, 114.0 (Ar-

C), 55.0 (OCH₃), 24.0 (COCH₃)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecules. The

characteristic absorption bands for the amide and methoxy groups are highlighted below.
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Isomer Key IR Absorption Bands (cm⁻¹)

Ortho

3375 (N-H stretch), 2850 (C-H aliphatic stretch),

1671 (C=O amide stretch), 1600 (C=C aromatic

stretch)[9]

Meta
3340, 3331 (N-H stretch), 1674 (C=O amide

stretch), 1580, 1520 (aromatic C=C stretch)[1]

Para
3331 (N-H stretch), 1665 (C=O amide stretch),

1573 (aromatic C=C stretch)[1]

Experimental Protocols
Synthesis of Methoxyphenyl Acetamide Isomers
A general method for the synthesis of methoxyphenyl acetamide isomers involves the acylation

of the corresponding methoxyaniline (anisidine) isomer with an acetylating agent such as acetic

anhydride or acetyl chloride.

General Procedure:

Dissolve the respective methoxyaniline isomer (ortho-, meta-, or para-) in a suitable solvent

(e.g., glacial acetic acid or an inert solvent like dichloromethane).

Slowly add the acetylating agent (e.g., acetic anhydride) to the solution, often with cooling to

control the exothermic reaction.

The reaction mixture is typically stirred at room temperature or heated under reflux for a

specified period to ensure complete reaction.

Upon completion, the reaction mixture is poured into cold water or an ice bath to precipitate

the crude product.

The solid product is collected by filtration, washed with water to remove any unreacted

starting materials and byproducts.

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or

an ethanol-water mixture) to yield the pure methoxyphenyl acetamide isomer.
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For a specific example, the synthesis of N-(4-methoxyphenyl)acetamide can be achieved by

heating a mixture of p-acetamidophenol, potassium carbonate, and dimethyl sulfite.[10]

Spectroscopic and Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a 300 or 400 MHz spectrometer.[1] Samples are dissolved in a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform

Infrared (FTIR) spectrometer.[1] Solid samples can be prepared as KBr pellets or analyzed

directly using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): The molecular weight and fragmentation pattern of the compounds

can be determined using mass spectrometry, often coupled with gas chromatography (GC-

MS).[1]

Melting Point Determination: Melting points are measured using a standard melting point

apparatus and are reported as a range.

Visualizing Experimental Workflows
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of

methoxyphenyl acetamide isomers.
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Synthesis and Characterization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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